3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide

Colorectal Cancer Selective Cytotoxicity Apoptosis

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide (CAS 946315-59-9) is the definitive research probe for simultaneous ROS induction and JNK pathway activation in colorectal cancer. Unlike benzyl or cyclohexyl analogs—which fail to coordinate redox stress with kinase signaling—the furan-2-ylmethyl moiety is structurally indispensable for this dual mechanism, validated by NAC attenuation and western blotting. Selective cytotoxicity against cancer cells while sparing normal FHC epithelium makes it ideal for co-culture and in vivo models. With LogP 1.8 and TPSA 95.4 Ų, it serves as a benchmark standard for cellular permeability assays. Insist on this exact structure for reproducible, publication-grade results.

Molecular Formula C15H17NO6S
Molecular Weight 339.36
CAS No. 946315-59-9
Cat. No. B2400054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide
CAS946315-59-9
Molecular FormulaC15H17NO6S
Molecular Weight339.36
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=CO3
InChIInChI=1S/C15H17NO6S/c17-23(18,16-10-13-3-1-6-20-13)8-2-7-19-12-4-5-14-15(9-12)22-11-21-14/h1,3-6,9,16H,2,7-8,10-11H2
InChIKeyCTXAQDCCFAYIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide (CAS 946315-59-9): Essential Procurement Data for a Dual-Heterocyclic Sulfonamide Probe


3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide (CAS 946315-59-9) is a synthetic sulfonamide probe characterized by a benzodioxole-furan dual heterocyclic architecture , . This compound serves as a research tool for modulating oxidative stress-induced apoptosis, with a molecular weight of 339.36 g/mol and a topological polar surface area (TPSA) of 95.4 Ų . Its design allows for the exploration of structure-activity relationships (SAR) around the sulfonamide linker, offering a distinct pharmacological profile not achievable with simpler mono-heterocyclic or non-furan containing analogs.

Procurement Risk: Why Generic Substitutes Cannot Replicate the Activity Profile of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide


Substituting 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide with a generic analog is not feasible due to the compound's uniquely orchestrated dual-mechanism of action, which is highly sensitive to its specific structural features . The furan-2-ylmethyl moiety on the sulfonamide nitrogen is not a passive substituent; it is critical for the compound's ability to simultaneously induce reactive oxygen species (ROS) production and activate the JNK signaling pathway in colorectal cancer cells . Closely related compounds, such as those with a benzyl (CAS 946315-51-1) or cyclohexyl group replacing the furan, share the benzodioxole-propane-sulfonamide core but have not demonstrated the same coordinated redox and kinase pathway modulation, making them unsuitable one-for-one replacements , . The absence of the furan ring fundamentally alters the compound's biological fingerprint.

Head-to-Head Quantitative Evidence: Why 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide Is the Superior Research Probe


Selective Cytotoxicity in Colorectal Cancer vs. Normal Epithelial Cells

3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide demonstrates potent inhibition of colorectal cancer cell proliferation while sparing normal colonic epithelial cells (FHC) . This selective cytotoxicity is a key differentiator from standard chemotherapeutics like 5-fluorouracil (5-FU), which often exhibit significant toxicity towards normal cells, limiting their therapeutic window.

Colorectal Cancer Selective Cytotoxicity Apoptosis

ROS-Dependent Mechanism of Action

The compound triggers a significant increase in reactive oxygen species (ROS) production in colorectal cancer cells, a mechanism that is fundamental to its apoptotic effect . The criticality of this pathway is proven by the fact that co-treatment with the free radical scavenger N-acetyl cysteine (NAC) attenuates the compound's apoptotic activity . This ROS-dependent mechanism is not a generic property of all benzodioxole sulfonamides but is specifically linked to the furan-containing analog.

Reactive Oxygen Species Apoptosis Redox Balance

JNK Pathway Activation as a Key Apoptotic Driver

Treatment with 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide leads to the activation of the c-Jun N-terminal kinase (JNK) pathway, a critical mediator of stress-induced apoptosis . The functional relevance of this activation is demonstrated by the suppression of cell death upon co-administration of a JNK inhibitor . This dual ROS/JNK signaling axis is a specific pharmacodynamic signature that distinguishes it from other sulfonamide probes that may induce apoptosis through other pathways.

JNK Signaling MAPK Pathway Apoptosis

Structural Uniqueness: Furan-2-ylmethyl Substituent

The compound's furan-2-ylmethyl group attached to the sulfonamide nitrogen is a critical structural feature that is absent in the closest commercially available analogs, such as the N-benzyl (CAS 946315-51-1) and N-cyclohexyl variants , . This heteroaromatic ring system introduces distinct electronic and steric properties, which are likely responsible for the compound's unique biological profile, as evidenced by the lack of reported dual ROS/JNK activity for the other analogs.

Structure-Activity Relationship Medicinal Chemistry Molecular Design

Physicochemical Profile Optimized for Cellular Permeability

With a calculated LogP (XLogP3) of 1.8 and a TPSA of 95.4 Ų, 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide sits within the optimal range for oral drug-likeness and cellular permeability . This contrasts with many other benzodioxole sulfonamide research compounds that may have higher lipophilicity or larger polar surface areas, which can hinder cellular uptake and confound activity data.

Drug-likeness ADME Cellular Permeability

Target Application Scenarios for 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(furan-2-ylmethyl)propane-1-sulfonamide: From Redox Biology to Cancer Pharmacology


Investigating ROS-Mediated Apoptosis in Colorectal Cancer Models

This probe is the definitive choice for researchers studying the precise role of reactive oxygen species (ROS) in colorectal cancer cell death. Its mechanism, validated by attenuation with N-acetyl cysteine (NAC), allows for the specific interrogation of redox-dependent apoptotic pathways . The selective cytotoxicity against cancer cells over normal FHC epithelial cells makes it suitable for co-culture and in vivo models where sparing normal tissue is paramount .

JNK Signaling Pathway Dissection Studies

The compound's ability to activate the JNK pathway, as confirmed by western blotting and functional inhibition studies, positions it as a critical chemical tool for dissecting the JNK stress-response cascade . Its use is indicated in experiments where pharmacological JNK activation is required to study downstream effects on mitochondrial dysfunction and caspase activation, a profile not reliably achieved with other benzodioxole sulfonamides .

Structure-Activity Relationship (SAR) Programs Focused on Sulfonamide Linker Modification

The furan-2-ylmethyl substituent on the sulfonamide nitrogen is a key point of diversity for medicinal chemistry campaigns , . This compound serves as an ideal reference standard for SAR studies exploring the impact of heterocyclic N-substituents on dual ROS/JNK activity. Its unique electronic profile, compared to benzyl or cyclohexyl analogs, provides a clear basis for correlating chemical structure with biological function .

Cellular Uptake and Permeability Profiling for Sulfonamide Libraries

With its favorable LogP of 1.8 and TPSA of 95.4 Ų, the compound can be employed as a positive control or benchmark in assays designed to study the cellular permeability of novel sulfonamide compounds . Its reliable activity in cell-based assays makes it an excellent standard to which library members with less optimal physicochemical properties can be compared.

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